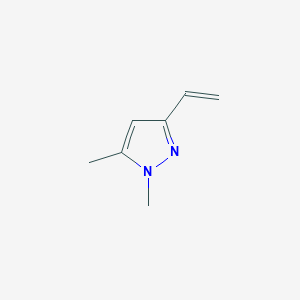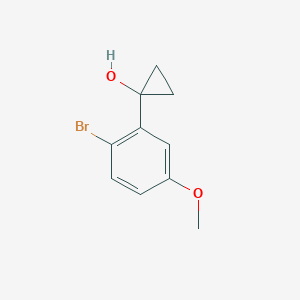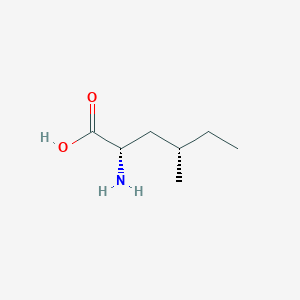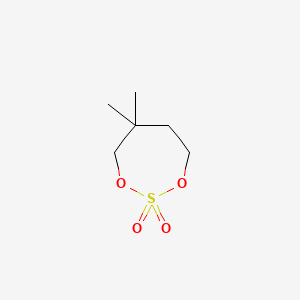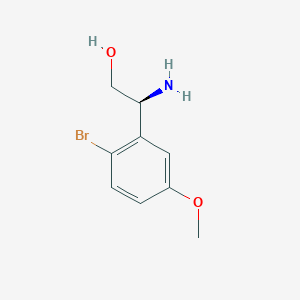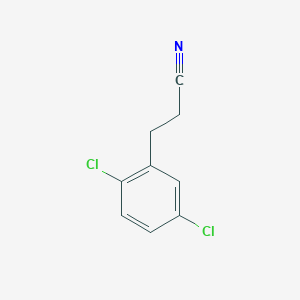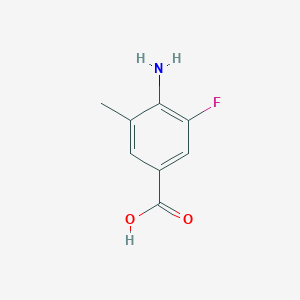
3-(2-Oxopiperidin-4-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopiperidin-4-yl)propanoic acid is an organic compound that features a piperidine ring with a ketone group at the second position and a propanoic acid moiety attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Industrial Production Methods
Industrial production methods for 3-(2-Oxopiperidin-4-yl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization and dehydration processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(2-Oxopiperidin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Oxopiperidin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Oxopiperidin-4-yl)propanoic acid include other piperidine derivatives and compounds with similar structural features, such as:
- 3-(2-Oxopiperidin-4-yl)butanoic acid
- 3-(2-Oxopiperidin-4-yl)pentanoic acid
- 3-(2-Oxopiperidin-4-yl)hexanoic acid
Uniqueness
What sets 3-(2-Oxopiperidin-4-yl)propanoic acid apart from these similar compounds is its specific structural configuration and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(2-oxopiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-5-6(3-4-9-7)1-2-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
InChI Key |
OOKOOUHKHQARDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
